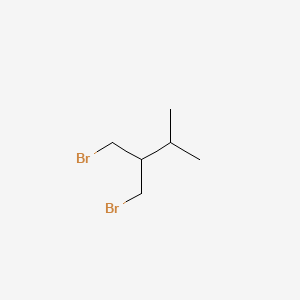
1-Bromo-2-(bromomethyl)-3-methylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(bromomethyl)-3-methylbutane is an organic compound with the molecular formula C6H12Br2 It is a brominated alkane, characterized by the presence of two bromine atoms attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(bromomethyl)-3-methylbutane can be synthesized through several methods. One common approach involves the bromination of 3-methylbutane using bromine (Br2) in the presence of a radical initiator such as light or a peroxide. The reaction proceeds via a free radical mechanism, leading to the formation of the desired dibrominated product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and appropriate catalysts under controlled conditions can optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-(bromomethyl)-3-methylbutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of corresponding substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can result in the formation of 2-methyl-2-butene.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and ammonia (NH3). Reactions are often carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are commonly used. Reactions are typically conducted at elevated temperatures to facilitate the elimination process.
Major Products:
Nucleophilic Substitution: Products include alcohols, nitriles, and amines, depending on the nucleophile used.
Elimination Reactions: The major product is 2-methyl-2-butene, an alkene.
Aplicaciones Científicas De Investigación
1-Bromo-2-(bromomethyl)-3-methylbutane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful for introducing bromine atoms into various substrates.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of brominated drug candidates.
Material Science: It is employed in the preparation of brominated polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of brominated alkanes on biological systems, including their potential as antimicrobial agents.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(bromomethyl)-3-methylbutane primarily involves its reactivity as an electrophile. The bromine atoms attached to the carbon backbone make the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where nucleophiles displace the bromine atoms to form new bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
1-Bromo-2-methylpropane: Another brominated alkane with a similar structure but different reactivity due to the position of the bromine atoms.
1-Bromo-3-methylbutane: Similar in structure but with the bromine atoms positioned differently, leading to variations in chemical behavior.
2-Bromo-2-methylpropane: A tertiary bromide with distinct reactivity compared to primary and secondary bromides like 1-Bromo-2-(bromomethyl)-3-methylbutane.
Uniqueness: this compound is unique due to the presence of two bromine atoms in specific positions on the butane backbone. This arrangement imparts distinct reactivity patterns, making it valuable for specific synthetic applications where other brominated alkanes may not be suitable.
Propiedades
Número CAS |
64273-85-4 |
|---|---|
Fórmula molecular |
C6H12Br2 |
Peso molecular |
243.97 g/mol |
Nombre IUPAC |
1-bromo-2-(bromomethyl)-3-methylbutane |
InChI |
InChI=1S/C6H12Br2/c1-5(2)6(3-7)4-8/h5-6H,3-4H2,1-2H3 |
Clave InChI |
SCZAFPCUFVOMAT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


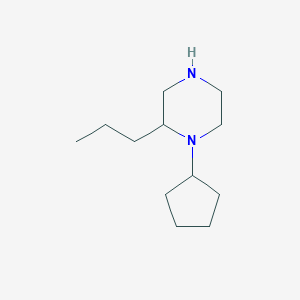
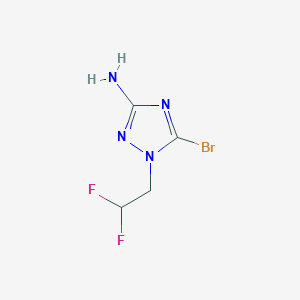

![3-[1-(Aminomethyl)cyclopropyl]pentan-3-ol](/img/structure/B13207852.png)
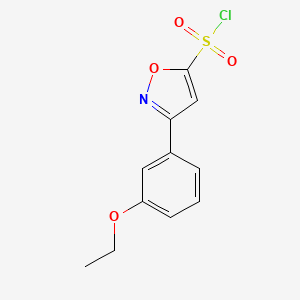

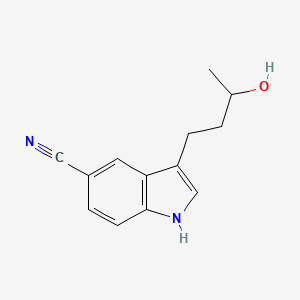

![3-Benzoyl-8-azabicyclo[3.2.1]octane](/img/structure/B13207889.png)
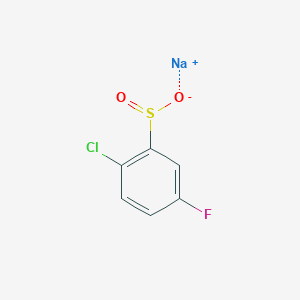
![1-tert-Butyl-4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13207894.png)

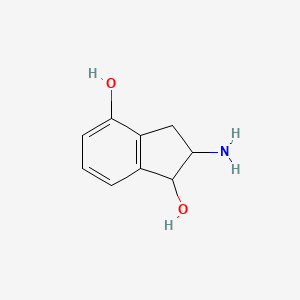
![1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane](/img/structure/B13207918.png)
